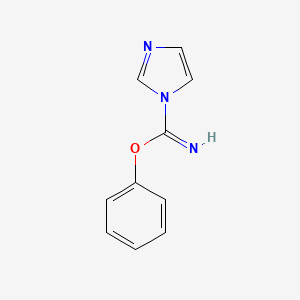

Phenyl 1H-imidazole-1-carboximidate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenyl 1H-imidazole-1-carboximidate is a heterocyclic compound that features an imidazole ring substituted with a phenyl group and a carboximidate functional group Imidazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl 1H-imidazole-1-carboximidate typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound.

Análisis De Reacciones Químicas

Types of Reactions

Phenyl 1H-imidazole-1-carboximidate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form imidazole derivatives with different oxidation states.

Reduction: Reduction reactions can yield reduced imidazole derivatives.

Substitution: The phenyl and carboximidate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted imidazole derivatives, which can be further functionalized for specific applications.

Aplicaciones Científicas De Investigación

Phenyl 1H-imidazole-1-carboximidate has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents targeting various diseases.

Industry: The compound is utilized in the production of advanced materials, such as polymers and catalysts.

Mecanismo De Acción

The mechanism of action of Phenyl 1H-imidazole-1-carboximidate involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. The phenyl group enhances the compound’s ability to interact with hydrophobic regions of biological molecules, while the carboximidate group can form hydrogen bonds and electrostatic interactions.

Comparación Con Compuestos Similares

Similar Compounds

1-Phenylimidazole: Similar in structure but lacks the carboximidate group.

2-Phenylimidazole: Differently substituted imidazole with distinct reactivity.

4-Phenylimidazole: Another positional isomer with unique properties.

Uniqueness

Phenyl 1H-imidazole-1-carboximidate is unique due to the presence of both the phenyl and carboximidate groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups makes it a versatile compound for various scientific and industrial purposes.

Actividad Biológica

Phenyl 1H-imidazole-1-carboximidate is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, drawing on diverse research findings and case studies.

1. Synthesis and Structural Characteristics

This compound can be synthesized through various methods involving the modification of imidazole derivatives. The structural framework of imidazole is crucial in determining its biological activity, as it allows for interactions with various biological targets.

2. Antitumor Activity

Research has indicated that certain imidazole derivatives exhibit significant antitumor properties. For instance, a study on a series of phenyl-substituted imidazoles revealed that specific derivatives demonstrated potent antiproliferative activity against cancer cell lines such as A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells. The most promising derivative, designated as 4f , showed an IC50 value comparable to established chemotherapeutics like 5-fluorouracil (5-FU) and methotrexate (MTX) .

Table 1: Antitumor Activity of Phenyl Imidazole Derivatives

| Compound | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 4f | A549 | 18.53 | 23-46 |

| 4f | HeLa | 3.24 | - |

| 5-FU | HeLa | - | - |

| MTX | HeLa | - | - |

The mechanism of action for 4f involved the induction of apoptosis, characterized by increased Bax protein expression and decreased Bcl-2 levels, highlighting its potential as a novel antitumor agent .

3. Enzyme Inhibition Studies

Phenyl imidazole derivatives have also been explored as inhibitors of key enzymes involved in various diseases. For example, a systematic study on indoleamine 2,3-dioxygenase (IDO) inhibition revealed that certain phenyl-imidazole derivatives displayed enhanced potency compared to their parent compounds. Notably, these compounds interacted with critical residues within the IDO active site, leading to a ten-fold increase in inhibitory activity .

Table 2: IDO Inhibition Potency of Phenyl Imidazole Derivatives

| Compound | IC50 (µM) | Binding Interaction |

|---|---|---|

| Compound 1 | 0.8 | C129 |

| Compound 17 | 1.7 | S167 |

| Parent Compound | 8.0 | - |

These findings suggest that phenyl imidazole derivatives could serve as valuable leads in developing IDO inhibitors for cancer therapy and immune modulation.

4. Anti-diabetic Potential

Recent studies have also identified phenyl imidazole derivatives as potential α-glucosidase inhibitors, which are important for managing diabetes. A series of compounds based on the benzimidazole structure showed promising results in vitro and in vivo, with some exhibiting IC50 values as low as 0.71 µM against α-glucosidase .

Table 3: α-Glucosidase Inhibition Activity

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Compound 15o | 2.09 | Non-competitive |

| Compound 22d | 0.71 | Non-competitive |

The binding studies indicated that these compounds interact with the allosteric site of the enzyme, suggesting a novel mechanism for glucose regulation .

5. Broader Biological Activities

Imidazole-containing compounds are known for their diverse pharmacological profiles, including antibacterial, anti-inflammatory, and antiviral activities. A review highlighted that derivatives of imidazole demonstrate various therapeutic effects ranging from analgesic to anticancer properties . This versatility underscores the importance of further exploration into phenyl imidazole derivatives for potential drug development.

Propiedades

Número CAS |

359642-65-2 |

|---|---|

Fórmula molecular |

C10H9N3O |

Peso molecular |

187.20 g/mol |

Nombre IUPAC |

phenyl imidazole-1-carboximidate |

InChI |

InChI=1S/C10H9N3O/c11-10(13-7-6-12-8-13)14-9-4-2-1-3-5-9/h1-8,11H |

Clave InChI |

HKLZLKLGEKECTD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)OC(=N)N2C=CN=C2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.